2-(Naphthalen-2-yl)oxirane
Overview
Description
2-(Naphthalen-2-yl)oxirane is an organic compound with the molecular formula C12H10O and a molecular weight of 170.21 . It is a solid substance with a melting point between 53-58°C .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-naphthyl)oxirane . The InChI code for this compound is 1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2 .Physical and Chemical Properties Analysis
This compound is a solid substance with a melting point between 53-58°C . The predicted boiling point is approximately 317.3°C , and the predicted density is approximately 1.193 g/cm3 .Scientific Research Applications
Synthesis for Anticancer Evaluation
2-(Naphthalen-2-yl)oxirane derivatives have been explored for their potential as anticancer agents. A study by Gouhar and Raafat (2015) synthesized various derivatives of this compound and evaluated their anticancer efficacy. This research exemplifies the chemical's potential in medicinal chemistry and drug development (Gouhar & Raafat, 2015).
DNA Interaction for Medical Applications
Doria et al. (2013) investigated naphthalene diimides conjugated with an oxirane derivative for their selective alkylation of DNA G-quadruplexes. This selective interaction with DNA has implications in the field of genomics and targeted cancer therapies (Doria et al., 2013).
Anticonvulsant Activity Evaluation
In a study by Ghareb et al. (2017), novel derivatives of this compound were synthesized and evaluated for their potential as anticonvulsant agents. This research demonstrates the compound's utility in neuropharmacology (Ghareb et al., 2017).
Investigation of Structural Features
Ōki et al. (2003) conducted a study on the structural features of 1-(9-Fluorenyl)-2-(2-methyl-2-oxiranyl)naphthalene, revealing insights into the specific structural characteristics of the oxirane ring and its implications in chemical reactions (Ōki et al., 2003).
Biocatalyst in Enzymatic Reactions
Research by Sello et al. (2009) highlighted the use of this compound derivatives in enzymatic reactions, demonstrating their role in the production of enantiomerically pure epoxides, which are valuable in various chemical syntheses (Sello et al., 2009).
Material Science and Polymer Chemistry
A study by Huynh-Ba-Gia et al. (1980) used naphthalene-terminated polymers in conjunction with oxirane to create star-shaped block copolymers, showcasing the application of this compound derivatives in material science and polymer chemistry (Huynh-Ba-Gia et al., 1980).
Safety and Hazards
Properties
IUPAC Name |
2-naphthalen-2-yloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGFFQGUWPDQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943118 | |
Record name | 2-(Naphthalen-2-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20861-99-8 | |
Record name | 2-(2-Naphthalenyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20861-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 2-(epoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020861998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Naphthalen-2-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(naphthalen-2-yl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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